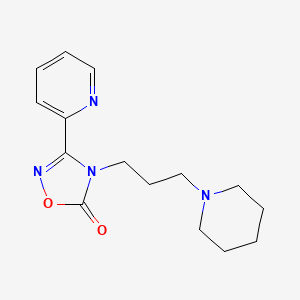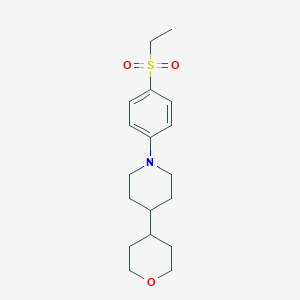
1-(4-Ethylsulfonylphenyl)-4-(oxan-4-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylsulfonylphenyl)-4-(oxan-4-yl)piperidine, commonly known as XE-991, is a potent and selective inhibitor of a specific type of potassium channel. This compound has gained significant attention in the field of neuroscience due to its ability to modulate neuronal excitability and synaptic transmission.
作用機序
XE-991 acts as a selective inhibitor of the M-current by binding to the channel pore and blocking the flow of potassium ions. This results in an increase in neuronal excitability and a decrease in the threshold for action potential firing. XE-991 has been shown to affect the firing properties of various types of neurons, including hippocampal pyramidal neurons, dopaminergic neurons, and thalamic relay neurons.
Biochemical and Physiological Effects:
XE-991 has been shown to have a variety of biochemical and physiological effects on neurons. It has been shown to increase the amplitude and duration of action potentials, decrease the after-hyperpolarization, and increase the firing rate of neurons. XE-991 has also been shown to enhance synaptic transmission and increase the release of neurotransmitters such as dopamine and acetylcholine. In addition, XE-991 has been shown to have anti-convulsant effects, reducing seizure activity in animal models of epilepsy.
実験室実験の利点と制限
XE-991 is a useful tool for investigating the role of potassium channels in neuronal function and neurological disorders. Its selectivity for the M-current allows for specific modulation of neuronal excitability without affecting other types of potassium channels. However, XE-991 has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments. In addition, XE-991 has been shown to have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research involving XE-991. One area of interest is the role of the M-current in neurodegenerative diseases such as Alzheimer's and Parkinson's. XE-991 has been shown to improve cognitive function in animal models of these diseases, suggesting that M-current inhibition may be a viable therapeutic approach. Another area of interest is the development of more potent and selective inhibitors of the M-current, which could lead to improved understanding of the channel's role in neuronal function and potential therapeutic applications.
合成法
XE-991 can be synthesized using a multi-step process starting with commercially available 4-ethylsulfonylphenylacetonitrile. The first step involves the conversion of 4-ethylsulfonylphenylacetonitrile to 4-ethylsulfonylphenylacetic acid, which is then reacted with oxan-4-ol to form the corresponding ester. The ester is then reduced to the alcohol, which is subsequently reacted with piperidine to yield XE-991.
科学的研究の応用
XE-991 has been extensively used in scientific research to investigate the role of potassium channels in neuronal excitability and synaptic transmission. It has been shown to inhibit the M-current, a type of potassium channel that regulates the firing of action potentials in neurons. XE-991 has been used to study the effects of M-current inhibition on various neuronal functions, including synaptic plasticity, learning, and memory. It has also been used to investigate the role of M-current in various neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
1-(4-ethylsulfonylphenyl)-4-(oxan-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-2-23(20,21)18-5-3-17(4-6-18)19-11-7-15(8-12-19)16-9-13-22-14-10-16/h3-6,15-16H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTZCAZAICNDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

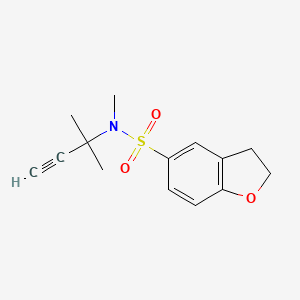
![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)
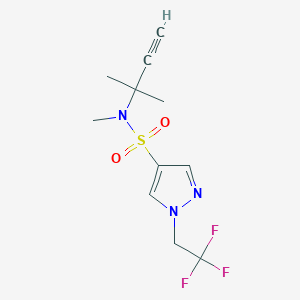
![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7680233.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)


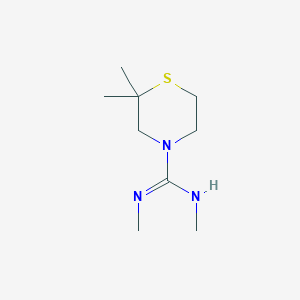
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7680284.png)
![5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide](/img/structure/B7680294.png)
